molecular formula C14H22ClN B8265843 N,N-dibutyl-4-chloroaniline

N,N-dibutyl-4-chloroaniline

Cat. No.: B8265843
M. Wt: 239.78 g/mol
InChI Key: BCAHAACEAZKVCH-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-chloroaniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two butyl groups attached to the nitrogen atom and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often employs large-scale versions of the above synthetic routes, with careful control of reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Scientific Research Applications

Chemistry: N,N-dibutyl-4-chloroaniline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pigments, and polymers .

Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and antifungal properties .

Medicine: The compound is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical agents .

Industry: this compound is utilized in the production of agrochemicals, such as herbicides and insecticides. It is also used in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-chloroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Uniqueness: N,N-dibutyl-4-chloroaniline is unique due to the presence of the chlorine atom, which imparts distinct chemical and physical properties. The chlorine atom can influence the compound’s reactivity, stability, and biological activity, making it suitable for specific applications where other halogenated analogs may not be as effective .

Properties

IUPAC Name

N,N-dibutyl-4-chloroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN/c1-3-5-11-16(12-6-4-2)14-9-7-13(15)8-10-14/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAHAACEAZKVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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